

Spectroscopic Characterization of Ethyl (3-chlorophenyl)glycinate: A Comprehensive Technical Guide

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | <i>(3-Chloro-phenylamino)-acetic acid ethyl ester</i> |
| CAS No.: | 2573-31-1 |
| Cat. No.: | B1296653 |

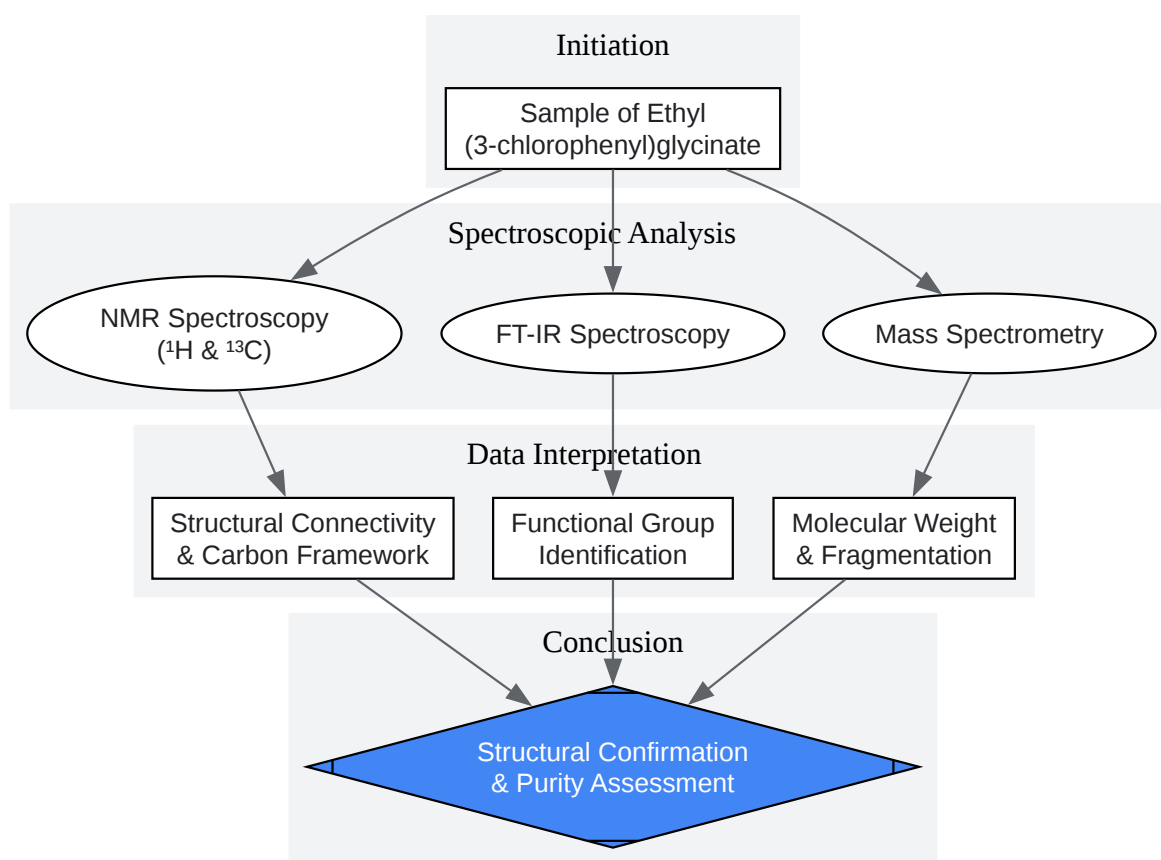
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Abstract: Ethyl (3-chlorophenyl)glycinate is a significant chemical intermediate, serving as a versatile building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its precise molecular structure and purity are paramount for ensuring the safety, efficacy, and reproducibility of downstream applications. This technical guide provides a comprehensive, in-depth framework for the spectroscopic characterization of ethyl (3-chlorophenyl)glycinate. We will detail the principles, experimental protocols, and data interpretation for core analytical techniques: Proton and Carbon-13 Nuclear Magnetic Resonance (^1H & ^{13}C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a practical and authoritative resource for researchers and quality control professionals, emphasizing the causality behind experimental choices to ensure self-validating and robust analytical outcomes.

Molecular Structure and Physicochemical Properties

A thorough characterization begins with a fundamental understanding of the molecule's structure. Ethyl (3-chlorophenyl)glycinate, with the chemical formula $C_{10}H_{12}ClNO_2$, consists of a central glycine core, N-substituted with a 3-chlorophenyl ring and esterified with an ethyl group.[1]

- IUPAC Name: ethyl 2-[(3-chlorophenyl)amino]acetate[1]
- CAS Number: 2573-31-1[1][2]
- Molecular Formula: $C_{10}H_{12}ClNO_2$ [1]
- Molecular Weight: 213.66 g/mol [1]



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Caption: Workflow for comprehensive spectroscopic characterization.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Principle & Expertise: ^1H NMR spectroscopy provides detailed information about the electronic environment, connectivity, and number of different types of protons in a molecule. Our choice of solvent (CDCl_3) is driven by its excellent solubilizing power for moderately polar organic compounds and its lack of interfering proton signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak upfield of most organic protons.

Experimental Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of ethyl (3-chlorophenyl)glycinate in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- **Standard Addition:** Add a small drop of tetramethylsilane (TMS) as an internal standard.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

Data Interpretation: Expected ^1H NMR Spectrum

The structure suggests the presence of 7 distinct proton environments. The data below is predicted based on established chemical shift principles and data from analogous structures.

| Signal | Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|--------|----------------------------------|--------------------------|-------------|-------------------------------------|
| a | 1.25 - 1.35 | Triplet (t) | 3H | -O-CH ₂ -CH ₃ |
| b | 4.10 - 4.20 | Singlet (s) | 2H | -NH-CH ₂ -C=O |
| c | 4.20 - 4.30 | Quartet (q) | 2H | -O-CH ₂ -CH ₃ |
| d | ~4.50 | Broad Singlet (br s) | 1H | -NH- |
| e | 6.65 - 6.75 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to NH) |
| f | 6.80 - 6.90 | Triplet of Triplets (tt) | 1H | Ar-H (para to NH) |
| g | 6.95 - 7.05 | Singlet-like (t) | 1H | Ar-H (ortho to Cl, meta to NH) |
| h | 7.10 - 7.20 | Triplet (t) | 1H | Ar-H (meta to Cl & NH) |

Causality: The ethyl group protons (a, c) show characteristic triplet and quartet splitting due to their mutual coupling. The methylene protons adjacent to the carbonyl (b) are expected to be a singlet. The N-H proton (d) is often broad and may exchange with trace acidic protons. The aromatic protons (e, f, g, h) exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Expertise: ¹³C NMR spectroscopy identifies all unique carbon environments in a molecule. Spectra are typically acquired under broadband proton-decoupled conditions, meaning each unique carbon appears as a single sharp line. This simplifies the spectrum and allows for an accurate count of carbon atoms. The chemical shift of each carbon is highly sensitive to its local electronic environment. [3]

Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ^{13}C isotope.
- **Data Acquisition:** Acquire the spectrum on a 100 MHz (or higher, corresponding to the ^1H frequency) spectrometer using a standard broadband-decoupled pulse sequence. A significantly higher number of scans (e.g., 1024 or more) is required compared to ^1H NMR.

Data Interpretation: Expected ^{13}C NMR Spectrum

The molecule has 10 carbon atoms, but due to the substitution pattern on the aromatic ring, all 10 are expected to be chemically non-equivalent.

| Chemical Shift (δ , ppm) | Assignment | Rationale |
|----------------------------------|-------------------------------------|---|
| ~14.2 | -O-CH ₂ -CH ₃ | Aliphatic sp ³ carbon, shielded. |
| ~46.5 | -NH-CH ₂ -C=O | Aliphatic sp ³ carbon, deshielded by adjacent nitrogen. |
| ~61.5 | -O-CH ₂ -CH ₃ | Aliphatic sp ³ carbon, significantly deshielded by the adjacent oxygen atom. |
| ~112.5 | Aromatic C-H | Aromatic carbon ortho to the electron-donating -NH group. |
| ~113.5 | Aromatic C-H | Aromatic carbon para to the -NH group. |
| ~118.0 | Aromatic C-H | Aromatic carbon ortho to the Cl atom. |
| ~130.5 | Aromatic C-H | Aromatic carbon meta to both substituents. |
| ~135.0 | Aromatic C-Cl | Quaternary aromatic carbon attached to chlorine; deshielded. |
| ~148.0 | Aromatic C-NH | Quaternary aromatic carbon attached to nitrogen; significantly deshielded. |
| ~171.0 | Ester C=O | Carbonyl carbon, characteristically found in the far downfield region. [3] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Expertise: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By analyzing the absorption bands in the

spectrum, we can confirm the presence of key structural motifs like carbonyl groups, amines, and aromatic rings.

Experimental Protocol

- **Sample Preparation:** Place a small amount of the neat sample (if liquid) or a finely ground solid sample onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal.
- **Sample Spectrum Collection:** Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.
- **Data Analysis:** Identify the key absorption bands and assign them to the corresponding functional groups.

Data Interpretation: Expected FT-IR Absorption Bands

| Frequency Range (cm ⁻¹) | Vibration Type | Functional Group Assignment |
|-------------------------------------|----------------|--|
| 3350 - 3450 | N-H Stretch | Secondary Amine (-NH-) |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2980 | C-H Stretch | Aliphatic (CH ₂ , CH ₃) |
| 1735 - 1750 | C=O Stretch | Ester Carbonyl |
| 1600 & 1500 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-N Stretch | Amine |
| 1000 - 1250 | C-O Stretch | Ester |
| 700 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Principle & Expertise: Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is an excellent choice as it is a "soft" ionization

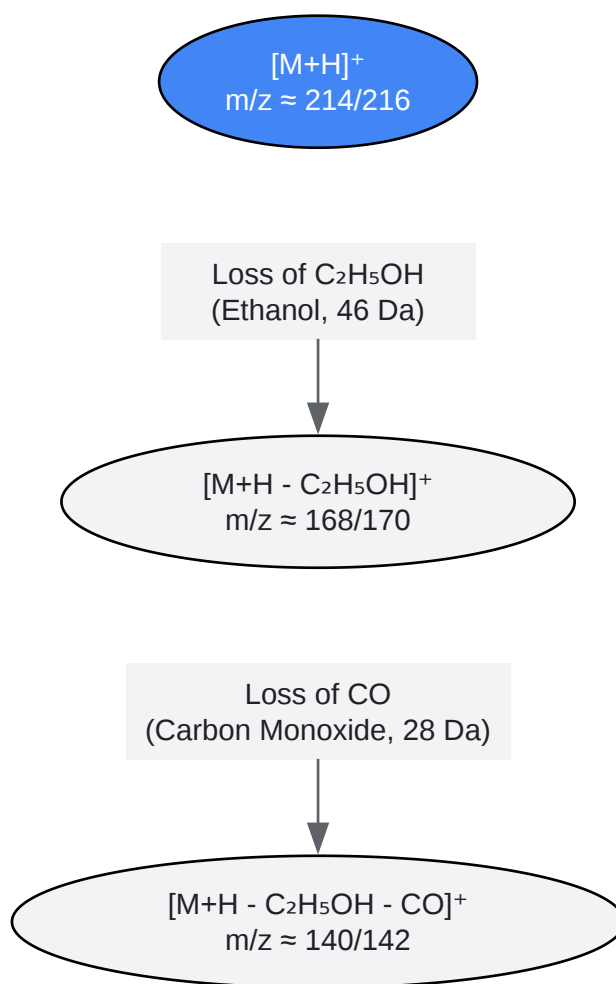
technique that typically yields a prominent protonated molecular ion $[M+H]^+$, allowing for unambiguous determination of the molecular weight.

Experimental Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 10-100 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 $\mu\text{L/min}$).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode. The high resolution allows for the determination of the accurate mass and, consequently, the elemental formula.

Data Interpretation: Expected Mass Spectrum

- **Molecular Ion:** The most crucial piece of information is the mass of the protonated molecule, $[M+H]^+$. Given the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). Therefore, we expect to see two major peaks for the molecular ion:
 - $[M+H]^+$ for ^{35}Cl : $m/z \approx 214.06$
 - $[M+H]^+$ for ^{37}Cl : $m/z \approx 216.06$
 - The intensity ratio of these two peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.
- **Key Fragmentation:** While ESI is a soft technique, some fragmentation can be induced. The most likely fragmentation pathway involves the loss of the ethoxy group from the ester.



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Caption: Predicted primary fragmentation pathway for ethyl (3-chlorophenyl)glycinate in ESI-MS.

Summary and Conclusion

The structural characterization of ethyl (3-chlorophenyl)glycinate is achieved through a multi-faceted spectroscopic approach. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity. FT-IR confirms the presence of key functional groups (amine, ester, aromatic halide). High-resolution mass spectrometry provides the exact molecular formula and confirms the presence of a chlorine atom through its distinct isotopic signature. The convergence of data from these orthogonal techniques provides an unequivocal, self-validating confirmation of the molecule's identity and purity, meeting the stringent requirements for its use in research and development.

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Sources

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- [3. chem.libretexts.org \[chem.libretexts.org\]](#)
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